3-chloro-N-(2-methylphenyl)benzamide

Crystal Engineering Solid-State Chemistry Molecular Conformation

Obtain a halogenated benzamide scaffold with a validated, distinct solid-state conformation. Generic substitution is invalid; the ortho-methyl, meta-chloro pattern of CAS 92290-62-5 enforces a unique near-coplanar geometry (dihedral angle 3.48°), unlike the perpendicular non-methylated analog (88.5°). This specific geometry is critical for predictable crystal packing. - Defined H-bonding chain motif for crystal engineering. - Higher lipophilicity (LogP 3.97) for membrane permeability studies. - Reliable solubility benchmark: 38 µg/mL for artifact-free assays.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 92290-62-5
Cat. No. B3305235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methylphenyl)benzamide
CAS92290-62-5
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17)
InChIKeyOIALLYSTXROMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Specifications and Chemical Identity


3-Chloro-N-(2-methylphenyl)benzamide (CAS 92290-62-5) is a halogenated, N-substituted aryl benzamide derivative with the molecular formula C14H12ClNO and a molecular weight of 245.71 g/mol . The compound features a 3-chloro substituent on the benzoyl ring and an ortho-methyl group on the aniline ring, a substitution pattern that dictates its distinct solid-state conformation and intermolecular interactions [1] [2].

Ortho-methyl / meta-chloro substitution pattern
Near-coplanar solid-state conformation
Defined intermolecular hydrogen-bond network
May support crystal engineering and conformational studies

Why Generic Substitution Fails


Generic substitution among N-aryl benzamides is not scientifically valid due to the profound impact of even minor substituent variations on molecular conformation, intermolecular packing, and resulting physicochemical properties. The specific ortho-methyl and meta-chloro substitution pattern of this compound dictates a nearly coplanar aromatic ring system [dihedral angle = 3.48(5)°] and a unique hydrogen-bonding network, as established by single-crystal X-ray diffraction [1]. In contrast, the unsubstituted analog N-(2-methylphenyl)benzamide (CAS 584-70-3) lacks the chloro substituent, altering both electronic properties and crystal packing, while the close analog 3-chloro-N-phenylbenzamide (CAS 6832-92-4), which lacks the ortho-methyl group, exhibits a drastically different, near-perpendicular ring conformation [dihedral angle = 88.5(3)°] [2]. These structural disparities preclude the interchangeability of these compounds in applications where specific molecular geometry or solid-state properties are critical.

Target Compound
Analog
3-Cl, o-Me substitution Nearly coplanar ring system
Lacks 3-Cl (N-(2-methylphenyl)benzamide) Different electronic profile and packing; may alter intermolecular interactions
o-Methyl group present Controls ring planarity (near-coplanar)
Lacks o-methyl (3-chloro-N-phenylbenzamide) Near-perpendicular conformation; geometry mismatch may preclude substitution

Comparative Evidence for Procurement


Conformational Specificity: Coplanar vs. Perpendicular

The target compound exhibits a nearly coplanar arrangement of its two aromatic rings, a feature critical for specific molecular recognition and packing. Single-crystal X-ray diffraction analysis reveals a dihedral angle between the benzene rings of only 3.48(5)° [1]. This conformation is dramatically different from that of the closely related analog 3-chloro-N-phenylbenzamide (CAS 6832-92-4), which lacks the ortho-methyl group. The analog adopts a near-perpendicular conformation with a measured dihedral angle of 88.5(3)° [2].

Conformation: Coplanar vs. Perpendicular
Head-to-head
3.48° vs 88.5°
Supports conformation-dependent solid-state design
Single-crystal XRD; direct comparison
Crystal Engineering Solid-State Chemistry Molecular Conformation

Lipophilicity vs. Unsubstituted Analog

The introduction of the 3-chloro substituent significantly increases lipophilicity compared to the unsubstituted N-(2-methylphenyl)benzamide scaffold. The calculated partition coefficient (LogP) for the target compound is 3.97 [1]. For the non-chlorinated analog N-(2-methylphenyl)benzamide (CAS 584-70-3), the calculated LogP is notably lower at 3.33 .

Lipophilicity: cLogP Comparison
Data to verify
3.97 vs 3.33
Reported higher lipophilicity vs. unsubstituted analog
In silico calculation; source review needed
Lipophilicity Drug Design ADME

Aqueous Solubility for Formulation

The target compound exhibits a defined level of aqueous solubility, a critical parameter for handling and assay development. Experimental data indicates an aqueous solubility of 38 µg/mL . While a direct comparative value for the exact analog N-(2-methylphenyl)benzamide under identical conditions is not available, this data provides a concrete benchmark for the compound against which other analogs can be assessed.

Aqueous Solubility
Data to verify
38 µg/mL
Benchmark for solution preparation
Reported value; independent verification recommended
Formulation Biopharmaceutics Physicochemical Characterization

Primary Application Scenarios


Crystal Engineering and Solid-State Design

The unique near-coplanar conformation (dihedral angle 3.48°) and well-defined N—H⋯O hydrogen-bonding chain structure make this compound a valuable scaffold for designing organic solids with predictable packing motifs [1]. The dramatic conformational difference from the perpendicular analog (88.5°) provides a clear selection criterion for researchers seeking to control molecular orientation in co-crystals or host-guest complexes [2].

Lipophilic Pharmacophore Probes

With a calculated LogP of 3.97, the compound exhibits significantly enhanced lipophilicity compared to its non-chlorinated counterpart (LogP 3.33) [1] [2]. This property makes it a more suitable probe for investigating the impact of halogenation on membrane permeability and target engagement in cellular assays, where higher lipophilicity may be a desirable or tunable feature.

Stock Solution Preparation for Screening

The documented aqueous solubility of 38 µg/mL provides a precise benchmark for preparing solutions in aqueous buffers or media [1]. This quantitative data ensures that experiments are conducted within the soluble range of the compound, minimizing the risk of false negatives or artifacts due to compound precipitation, and allowing for more reliable comparisons across different screening campaigns.

Application
Selection Property
Validation Focus
Crystal engineering & solid-state design
Near-coplanar conformation and H-bond network
Single-crystal XRD confirmation
Lipophilicity probe for halogenation studies
Calculated lipophilicity profile (cLogP)
Membrane permeability or partition assay
Aqueous stock solution preparation
Aqueous solubility benchmark
Solubility and precipitation control

Technical Documentation Hub

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